Ethyl alpha-bromoisobutyrylacetate
Description
Ethyl alpha-bromoisobutyrylacetate (CAS 600-00-0), also known as ethyl 2-bromo-2-methylpropanoate, is a brominated ester with the molecular formula C₆H₁₁BrO₂ and a molar mass of 195.05 g/mol. Its density is 1.329 g/mL at 25°C, and its structure features a bromine atom and two methyl groups on the alpha carbon of the propanoate backbone. This steric hindrance significantly influences its reactivity and applications, particularly in polymer chemistry as a radical initiator .
Properties
Molecular Formula |
C8H13BrO3 |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 4-bromo-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H13BrO3/c1-4-12-7(11)5-6(10)8(2,3)9/h4-5H2,1-3H3 |
InChI Key |
UZXCXIYZTAAOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Bromoacetate
Structural Differences : Ethyl bromoacetate (C₄H₇BrO₂) lacks the methyl substituents on the alpha carbon, resulting in a simpler, less hindered structure.
Reactivity : The absence of steric hindrance in ethyl bromoacetate facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the branched structure of ethyl alpha-bromoisobutyrylacetate favors radical-mediated processes like atom transfer radical polymerization (ATRP) .
Applications : Ethyl bromoacetate is often used in pharmaceutical intermediates or agrochemical synthesis, while this compound is preferred for controlled polymer growth due to its stability and initiation efficiency .
Ethyl 2-Bromoisovalerate
Structural Differences: Ethyl 2-bromoisovalerate (C₇H₁₃BrO₂) has a longer carbon chain with a 3-methylbutanoate backbone, introducing additional branching and a higher molar mass (225.08 g/mol). Physical Properties: The extended alkyl chain increases hydrophobicity, likely reducing solubility in polar solvents compared to this compound. Applications: While both compounds serve as alkylating agents, ethyl 2-bromoisovalerate’s bulkier structure may limit its utility in polymerization but enhance selectivity in organic synthesis .
Data Table: Key Properties of this compound and Analogues
| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Applications |
|---|---|---|---|---|---|
| This compound | 600-00-0 | C₆H₁₁BrO₂ | 195.05 | 1.329 | Polymerization initiators |
| Ethyl bromoacetate | N/A* | C₄H₇BrO₂ | ~167.00 | N/A* | Pharmaceuticals |
| Ethyl 2-bromoisovalerate | N/A* | C₇H₁₃BrO₂ | ~225.08 | N/A* | Specialty synthesis |
Research Findings and Implications
- Polymer Chemistry : this compound’s steric bulk enables precise control in ATRP, producing polymers with low dispersity and tailored molecular weights .
- Safety Considerations : Brominated esters like ethyl bromoacetate require stringent handling due to toxicity risks, whereas the hindered structure of this compound may reduce acute reactivity hazards .
- Synthetic Versatility : Structural variations among brominated esters highlight trade-offs between reactivity and selectivity, guiding their use in targeted applications .
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